rac 1,2-Bislauroyl-3-chloropropanediol
Description
rac 1,2-Bislauroyl-3-chloropropanediol is a chlorinated glycerol derivative esterified with two lauric acid (C12:0) chains at the 1- and 2-positions. Its molecular formula is C₃₉H₆₇ClO₄ (inferred from structural analogs), with a molecular weight of approximately 635.4 g/mol (based on dilinoleoyl variant data) . This compound is primarily used in laboratory research, particularly in lipid biochemistry and food science, to study chlorinated lipid derivatives found in processed oils and hydrolyzed proteins . It is commercially available as a high-purity standard (>95% HPLC) under the TRC brand (CAS 1051389-99-1) and requires storage at +4°C .
Properties
CAS No. |
1051389-99-1 |
|---|---|
Molecular Formula |
C₂₇H₅₁ClO₄ |
Molecular Weight |
475.14 |
Synonyms |
1,1’-[1-(Chloromethyl)-1,2-ethanediyl] Ester Dodecanoic Acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of dodecanoic acid with 1,2-dichloropropane under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of rac 1,2-Bislauroyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including substitution , oxidation , and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines .
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 1,2-dilauroyl-3-hydroxypropane .
Scientific Research Applications
rac 1,2-Bislauroyl-3-chloropropanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound is known to interact with lipid membranes , altering their structure and function . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Structural Variants by Acyl Chain Length
Chloropropanediol esters vary in acyl chain length and saturation, significantly impacting their physicochemical properties and applications. Key analogs include:
*Inferred from dilinoleoyl variant due to structural similarity.
Key Observations:
- Chain Length and Solubility: Shorter chains (e.g., C8) enhance solubility in polar solvents like ethyl acetate, whereas longer chains (C12–C18) increase hydrophobicity, necessitating storage at low temperatures (+4°C) to prevent degradation .
- Isotope-Labeled Analogs: The palmitoyl variant (C16:0) is available as a ¹³C3-labeled standard (CAS 1051389-99-1), enabling precise quantification in mass spectrometry-based lipidomics .
Functional and Analytical Differences
- Purity and Detection: Most analogs exceed >95% purity via HPLC, critical for analytical accuracy. For example, dilinoleoyl and distearoyl derivatives are used as reference standards in food safety testing .
- Thermal Stability: Long-chain esters (e.g., stearoyl, palmitoyl) exhibit higher thermal stability than shorter-chain variants, aligning with their use in high-temperature food processing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
